molecular formula C24H34Br4O4 B13433345 Pyronil 45-d34

Pyronil 45-d34

Cat. No.: B13433345
M. Wt: 740.3 g/mol
InChI Key: UUEDINPOVKWVAZ-RFETUZSTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyronil 45-d34 involves the esterification of tetrabromophthalic acid with 2-ethylhexanol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified through distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Pyronil 45-d34 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Mechanism: The flame-retardant action of Pyronil 45-d34 is primarily due to the release of bromine radicals during combustion. These radicals interfere with the free radical chain reactions in the flame, effectively quenching the fire .

Molecular Targets and Pathways: In biological systems, this compound may interact with cellular membranes and proteins, potentially affecting their function. detailed studies on its specific molecular targets are limited .

Comparison with Similar Compounds

Uniqueness: Pyronil 45-d34’s uniqueness lies in its combination of bromination and esterification, providing both flame retardant properties and chemical stability. Unlike DEHP, which is restricted due to its endocrine-disrupting properties, this compound’s brominated structure alters its physical and chemical properties, potentially reducing its toxicity .

Properties

Molecular Formula

C24H34Br4O4

Molecular Weight

740.3 g/mol

IUPAC Name

bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate

InChI

InChI=1S/C24H34Br4O4/c1-5-9-11-15(7-3)13-31-23(29)17-18(20(26)22(28)21(27)19(17)25)24(30)32-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D,16D

InChI Key

UUEDINPOVKWVAZ-RFETUZSTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])OC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCCCC(CC)COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCC(CC)CCCC

Origin of Product

United States

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